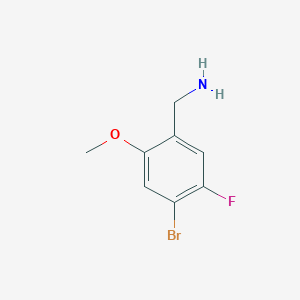

(4-Bromo-5-fluoro-2-methoxyphenyl)methanamine

Overview

Description

“(4-Bromo-5-fluoro-2-methoxyphenyl)methanamine” is a chemical compound with the CAS Number: 1780208-92-5 . It has a molecular weight of 234.07 . The compound is typically in the form of an oil .

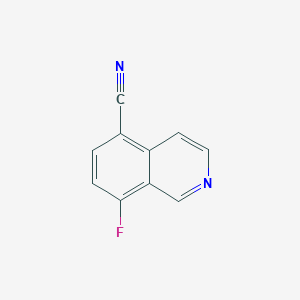

Molecular Structure Analysis

The IUPAC name for this compound is “(4-bromo-5-fluoro-2-methoxyphenyl)methanamine” and its InChI Code is 1S/C8H9BrFNO/c1-12-8-3-6(9)7(10)2-5(8)4-11/h2-3H,4,11H2,1H3 . This suggests that the compound contains bromine, fluorine, and methoxy groups attached to a phenyl ring, along with a methanamine group.Physical And Chemical Properties Analysis

“(4-Bromo-5-fluoro-2-methoxyphenyl)methanamine” is an oil . It has a molecular weight of 234.07 .Scientific Research Applications

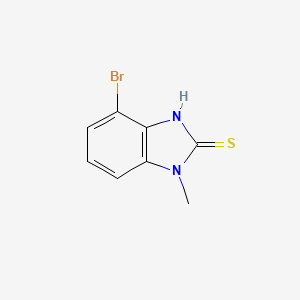

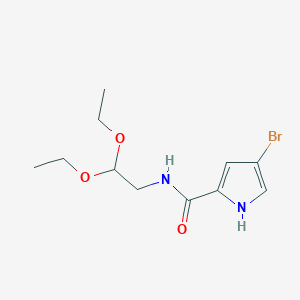

Pharmaceutical Research: Antiviral Agents

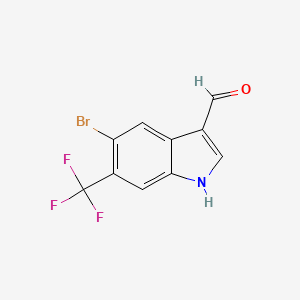

This compound has potential applications in the development of antiviral medications. Indole derivatives, which share a similar structural motif, have been shown to possess antiviral activities . Specifically, derivatives have been synthesized and tested against a range of RNA and DNA viruses, with some showing inhibitory activity against influenza A and Coxsackie B4 virus . The bromo-fluoro-methoxyphenyl group could be a key pharmacophore in designing new antiviral agents.

Chemical Synthesis: Electrophilic Aromatic Substitution

The compound can serve as a starting material for electrophilic aromatic substitution reactions. The presence of a methoxy group can direct the incoming electrophile to the ortho and para positions, facilitating the synthesis of various substituted aromatic compounds .

Agricultural Chemistry: Plant Growth Regulators

Indole derivatives are known to influence plant growth and development. This compound could be investigated for its effects on plant hormone pathways, potentially leading to the development of new plant growth regulators .

Mechanism of Action

Target of action

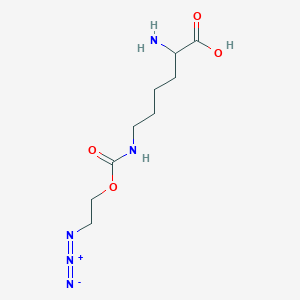

Methenamine is primarily used as a urinary tract antiseptic . Its targets are bacteria in the urinary tract.

Mode of action

Formaldehyde is considered to be highly bactericidal .

Pharmacokinetics

The pharmacokinetics of methenamine are well-studied. It is rapidly absorbed from the gastrointestinal tract and excreted in the urine, where it can exert its antibacterial effects . The pharmacokinetics of “(4-Bromo-5-fluoro-2-methoxyphenyl)methanamine” may be different due to the presence of additional functional groups.

Result of action

The primary result of methenamine action is the reduction of bacterial populations in the urinary tract, helping to prevent or treat urinary tract infections .

Action environment

The efficacy of methenamine is highly dependent on the pH of the urine. It is most effective in acidic conditions (pH<6), where it is hydrolyzed to formaldehyde . Other factors, such as the presence of urinary tract abnormalities or the specific species of bacteria present, may also influence its efficacy.

properties

IUPAC Name |

(4-bromo-5-fluoro-2-methoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrFNO/c1-12-8-3-6(9)7(10)2-5(8)4-11/h2-3H,4,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZFIHTZZHLSCCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1CN)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Bromo-5-fluoro-2-methoxyphenyl)methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-piperidin-3-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine dihydrochloride](/img/structure/B1447513.png)

![{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}methanamine](/img/structure/B1447532.png)

![2H,3H,6H,7H,8H-[1,4]dioxino[2,3-f]indol-7-one](/img/structure/B1447533.png)

![5H,6H,6aH,7H,7aH-cyclopropa[c]isoquinoline-6a-carboxylic acid hydrochloride](/img/structure/B1447536.png)